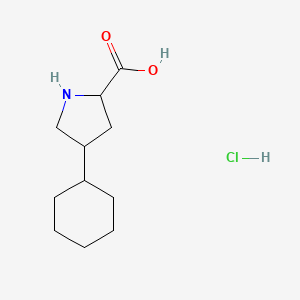

(2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride

Description

(2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid hydrochloride is a proline-derived compound characterized by a cyclohexyl substituent at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 2-position, forming a hydrochloride salt. The stereochemistry at positions 2 (S) and 4 (R) is critical for its biological and physicochemical properties. This compound is structurally analogous to trans-4-substituted proline derivatives, where the bulky cyclohexyl group imparts significant lipophilicity and steric effects, influencing its interactions in chemical and biological systems .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h8-10,12H,1-7H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGFUQJUTOVQOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(NC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Alkylation of N-Benzyl-pyroglutamic Acid

- Reference: Chen et al. (2007) developed a highly stereoselective alkylation method for preparing trans-4-cyclohexyl-L-proline, an analog of the target compound.

- Procedure: N-Benzyl-pyroglutamic acid is alkylated with 3-bromocyclohexene at low temperature (-10°C), followed by catalytic hydrogenolysis to remove protecting groups.

- Outcome: This method yields the trans-4-cyclohexylpyrrolidine derivative with excellent stereoselectivity and purity.

- Significance: This route is a precursor methodology applicable to the synthesis of (2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid derivatives used in pharmaceutical intermediates.

Conversion from (S)-5-(Hydroxymethyl)-2-pyrrolidinone

- Reference: Thottathil et al. (2007) synthesized trans-4-cyclohexyl-L-proline via condensation of (S)-5-(hydroxymethyl)-2-pyrrolidinone with benzaldehyde to form an O,N-acetal intermediate.

- Key Steps: Alkylation with 3-bromocyclohexene, reduction to prolinol, followed by N-protection, oxidation to carboxylic acid, and deprotection.

- Yields: High chemical yield and excellent stereoselectivity are reported.

- Application: This method is suitable for producing chiral intermediates for ACE inhibitors and related compounds.

Industrial Scale Synthesis and Optimization

- The industrial synthesis often employs continuous flow reactors and automated systems to maximize yield and purity.

- Chiral precursors or racemic mixtures are subjected to resolution techniques such as chiral chromatography.

- The hydrochloride salt is formed by treating the free base with hydrochloric acid, improving aqueous solubility.

Preparation Data Table

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Alkylation | N-Benzyl-pyroglutamic acid + 3-bromocyclohexene, -10°C | Stereoselective alkylation | High stereoselectivity |

| 2 | Hydrogenolysis | Pd/C catalyst, H2, room temperature | Removal of protecting groups | Clean conversion |

| 3 | Cyclization | Acidic conditions | Pyrrolidine ring formation | Efficient ring closure |

| 4 | Oxidation | Alcohol to acid (e.g., KMnO4 or other oxidants) | Formation of carboxylic acid | High yield |

| 5 | Salt formation | Reaction with HCl | Hydrochloride salt formation | Enhances solubility and stability |

| 6 | Chiral resolution or stereoselective synthesis | Chiral chromatography or stereoselective reagents | Enantiomeric purity > 99% | Critical for biological activity |

Physical and Chemical Preparation Notes

- Solubility: The hydrochloride salt form significantly improves water solubility, which is crucial for biological applications.

- Storage: Solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.

- Dissolution Aids: Physical methods such as vortexing, ultrasound, or heating to 37°C can aid dissolution during stock solution preparation.

- Stock Solution Preparation: Precise molarity calculations are essential for reproducibility; typical stock solutions range from 1 mM to 10 mM concentrations.

Research Discoveries and Applications Related to Preparation

- The compound serves as a chiral building block in organic synthesis and as an intermediate in drug development, especially for angiotensin-converting enzyme inhibitors.

- Research highlights the importance of stereochemistry in biological activity, necessitating precise stereoselective synthetic methods.

- The bulky cyclohexyl group influences lipophilicity and steric interactions, affecting both synthesis and biological function.

Comparative Analysis with Related Compounds

| Feature | (2S,4R)-4-Cyclohexylpyrrolidine-2-carboxylic acid; HCl | (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid | Hydroxyproline Derivatives |

|---|---|---|---|

| Substituent at 4-position | Cyclohexyl (bulky, lipophilic) | Methyl (small, less lipophilic) | Hydroxyl (polar, hydrogen bonding) |

| Stereochemistry | (2S,4R) | (2S,4S) | Variable |

| Salt Form | Hydrochloride | Often Boc-protected | Hydrochloride or free acid |

| Solubility | High in water due to salt form | Moderate | High due to polar groups |

| Synthetic Complexity | Moderate to high due to bulky substituent and stereochemistry | Lower | Moderate |

| Applications | Drug intermediates, chiral building blocks | Peptide synthesis | Biological probes, enzyme substrates |

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or amines.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug development.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes or receptors, modulating their activity. This selective binding can lead to various biological effects, such as inhibition or activation of enzymatic pathways, which are crucial in therapeutic applications.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent on the pyrrolidine ring significantly impacts molecular properties. Key analogs include:

Key Observations :

- Lipophilicity : Cyclohexyl > 4-Bromobenzyl > Methyl > Fluorine > Hydroxyl.

- Electronic Effects : Fluorine’s electronegativity alters electron density, while hydroxyl groups enable hydrogen bonding.

Physicochemical Properties

- Crystallography: Hydroxyproline analogs (e.g., (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride) exhibit intramolecular hydrogen bonds and layered crystal packing . Cyclohexyl derivatives likely adopt non-polar stacking due to steric bulk.

- Solubility : Hydrochloride salts improve aqueous solubility. Polar substituents (e.g., hydroxyl) enhance water solubility compared to lipophilic groups (cyclohexyl) .

Biological Activity

(2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid; hydrochloride is a chiral compound that has garnered attention for its unique biological activities and potential therapeutic applications. This article delves into its biological activity, including neurotransmitter modulation, antioxidant properties, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its pyrrolidine structure , which includes a cyclohexyl group and a carboxylic acid functional group. The specific stereochemistry of (2S,4R) is crucial for its biological interactions. The hydrochloride form enhances solubility and stability, making it suitable for various applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 233.74 g/mol |

| CAS Number | 82087-68-1 |

| Solubility | High in water |

1. Neurotransmitter Modulation

Research indicates that compounds similar to (2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid can influence neurotransmitter systems. This modulation may have implications for mood regulation and cognitive functions. Studies suggest potential interactions with serotonin and dopamine receptors, which are critical in the treatment of mood disorders.

2. Antioxidant Properties

The presence of the carboxylic acid group suggests that this compound may exhibit antioxidant activity . Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies indicate that (2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid may scavenge free radicals effectively.

3. Anti-inflammatory Effects

Compounds with similar structural features have shown the ability to modulate inflammatory pathways. This suggests that (2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid could potentially reduce chronic inflammation, which is a contributing factor in many chronic diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Neurotransmitter Interaction : A study investigated the effects of similar pyrrolidine derivatives on serotonin receptors, revealing significant binding affinities that suggest potential therapeutic uses in anxiety and depression management.

- Antioxidant Activity Assessment : Research comparing various carboxylic acid derivatives demonstrated that (2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid exhibited superior radical scavenging properties compared to standard antioxidants like Vitamin C .

- Anti-inflammatory Pathway Modulation : A study highlighted the impact of pyrrolidine derivatives on inflammatory cytokine production in human cell lines, indicating that (2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid could effectively reduce markers of inflammation .

Interaction Studies

Understanding how (2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid interacts with biological macromolecules is essential for elucidating its mechanism of action:

- Protein Binding : Interaction studies using bovine serum albumin (BSA) showed that the compound can bind effectively to proteins, suggesting potential implications for drug delivery systems.

- DNA Binding Affinity : Similar compounds have been evaluated for their ability to bind DNA, indicating a possible role in gene regulation or as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.